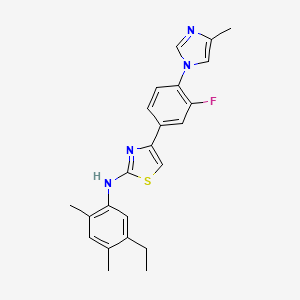
NGP555
Vue d'ensemble
Description
NGP 555 est un modulateur de la gamma-sécrétase qui s'est montré prometteur dans le traitement et la prévention de la maladie d'Alzheimer. Il agit en abaissant les niveaux du biomarqueur bêta-amyloïde 42 dans le liquide céphalo-rachidien, qui est associé au déclin cognitif observé dans la maladie d'Alzheimer .
Applications De Recherche Scientifique
NGP 555 has been extensively studied for its potential in treating Alzheimer’s disease. It has shown beneficial effects on amyloid biomarkers, pathology, and cognition in preclinical studies . The compound is being actively developed in human clinical trials for the prevention of Alzheimer’s disease, with the goal of achieving a balance between efficacy in reducing toxic forms of amyloid and maintaining safety .
Mécanisme D'action
Target of Action
NGP555, also known as 1XA7T7L527 or N-(5-ethyl-2,4-dimethylphenyl)-4-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-amine, primarily targets γ-secretase . γ-secretase is a multi-subunit protease complex that plays a crucial role in various cellular processes, including the development of Alzheimer’s disease .
Mode of Action
This compound acts as a γ-secretase modulator . It inhibits the cleavage of the amyloid precursor protein (APP) intracellular signaling domain (AICD) to amyloid-β (Aβ), particularly Aβ42 . This modulation results in a shift in amyloid peptide production to smaller, non-aggregating forms of amyloid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the amyloidogenic pathway . This pathway involves the sequential cleavage of APP by β-secretase and γ-secretase, leading to the production of Aβ peptides. By modulating γ-secretase, this compound shifts the production from Aβ42, a form prone to aggregation, to shorter Aβ peptides that are less likely to aggregate .
Pharmacokinetics
This compound has shown good oral bioavailability and brain penetration . In preclinical and clinical studies, it has been observed that this compound penetrates the blood-brain barrier and increases the ratio of amyloid-β peptide Aβ37 and Aβ38 compared with that of Aβ42 . This indicates a proof of target engagement in humans in a 14-day, once-daily oral dosing trial .
Result of Action
The modulation of γ-secretase by this compound leads to a beneficial shift in the production of Aβ37 and Aβ38 versus Aβ42 biomarker levels in the cerebrospinal fluid . This shift is associated with beneficial effects on amyloid biomarkers, pathology, and cognition, while avoiding negative side effects . The overall result is a reduction in the production of Aβ42 and accumulation of amyloid plaques, potentially preventing the aggregation of tau and destruction of neurons and synapses resulting in cognitive decline .
Action Environment
The action of this compound is influenced by the environment within the human body. Factors such as the presence of the blood-brain barrier and the biochemical environment within the brain can impact the efficacy and stability of this compound
Analyse Biochimique
Biochemical Properties
NGP555 interacts with γ-secretase, an enzyme involved in the production of amyloid-β peptides . It shifts amyloid peptide production to the smaller, non-aggregating forms of amyloid . This interaction with γ-secretase and its modulation of amyloid peptide production is a key aspect of this compound’s biochemical properties .
Cellular Effects
This compound has shown beneficial effects on various types of cells, particularly neurons . It influences cell function by reducing the production of toxic forms of amyloid, thereby preventing the accumulation of amyloid plaques . This can prevent the aggregation of tau and destruction of neurons and synapses, which are key cellular processes involved in cognitive decline in Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with γ-secretase . By modulating this enzyme, this compound shifts the production of amyloid peptides towards smaller, non-aggregating forms . This shift in amyloid peptide production is thought to reduce the toxicity and aggregation of amyloid, thereby preventing the pathological changes associated with Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown beneficial effects over time . It has successfully completed chemistry, pharmacology, toxicity, metabolism, and safety studies . These studies indicate that this compound is stable and does not degrade over time, and it has not shown any long-term adverse effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Metabolic Pathways
This compound is involved in the amyloid metabolic pathway . It interacts with γ-secretase, an enzyme that plays a key role in the production of amyloid peptides . By modulating γ-secretase, this compound can influence the production of these peptides and potentially alter metabolic flux or metabolite levels .
Transport and Distribution
This compound is able to penetrate the blood-brain barrier, indicating that it can be transported and distributed within cells and tissues
Subcellular Localization
Given its ability to penetrate the blood-brain barrier and its interaction with γ-secretase, it is likely that this compound is localized within the cell where it can exert its effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de NGP 555 implique la préparation d'une dispersion solide de la substance médicamenteuse amorphe avec des dispersants polymères mélangés, qui est ensuite encapsulée pour l'administration orale . La méthode de préparation de la liqueur mère consiste à dissoudre 2 mg du médicament dans 50 microlitres de diméthylsulfoxyde (DMSO), ce qui donne une concentration de la liqueur mère de 40 mg/mL .
Méthodes de production industrielle
Les méthodes de production industrielle de NGP 555 n'ont pas été largement décrites dans la littérature disponible. Le processus d'encapsulation pour l'administration orale suggère que la production à grande échelle impliquerait des étapes similaires de dispersion et d'encapsulation du médicament.
Analyse Des Réactions Chimiques
Types de réactions
NGP 555 subit principalement des réactions de modulation en tant que modulateur de la gamma-sécrétase. Il déplace la production de peptides amyloïdes vers des formes plus petites et non agrégées d'amyloïde .
Réactifs et conditions courantes
Les réactifs courants utilisés dans la préparation de NGP 555 comprennent le diméthylsulfoxyde (DMSO) pour dissoudre le médicament. Les conditions de réaction impliquent le maintien du médicament à l'état amorphe pour une encapsulation efficace .
Principaux produits formés
Le principal produit formé par la réaction de modulation de NGP 555 est les formes plus petites et non agrégées de peptides amyloïdes, en particulier le bêta-amyloïde 37 et le bêta-amyloïde 38, par opposition au bêta-amyloïde 42 plus toxique .
Applications de la recherche scientifique
NGP 555 a été largement étudié pour son potentiel dans le traitement de la maladie d'Alzheimer. Il a montré des effets bénéfiques sur les biomarqueurs amyloïdes, la pathologie et la cognition dans des études précliniques . Le composé est en cours de développement actif dans des essais cliniques humains pour la prévention de la maladie d'Alzheimer, avec l'objectif d'atteindre un équilibre entre l'efficacité dans la réduction des formes toxiques de l'amyloïde et le maintien de la sécurité .
Mécanisme d'action
NGP 555 exerce ses effets en modulant l'activité de la gamma-sécrétase, ce qui déplace à son tour la production de peptides amyloïdes vers des formes plus petites et non agrégées d'amyloïde. Cette modulation réduit les niveaux de bêta-amyloïde 42, un biomarqueur associé à la maladie d'Alzheimer, dans le liquide céphalo-rachidien . Les cibles moléculaires impliquées comprennent la gamma-sécrétase et la voie de la protéine précurseur amyloïde .
Comparaison Avec Des Composés Similaires
Composés similaires
Semagacestat : Un autre inhibiteur de la gamma-sécrétase qui a été étudié pour la maladie d'Alzheimer, mais qui a été interrompu en raison d'effets indésirables.
Avagacestat : Un modulateur de la gamma-sécrétase qui s'est montré prometteur dans les essais préliminaires mais qui a également été confronté à des défis en matière de sécurité et d'efficacité.
Begacestat : Un inhibiteur de la gamma-sécrétase avec un mécanisme d'action différent de celui de NGP 555.
Unicité de NGP 555
NGP 555 est unique en son genre par sa capacité à déplacer la production de peptides amyloïdes vers des formes plus petites et non agrégées, ce qui réduit les niveaux du biomarqueur toxique bêta-amyloïde 42 tout en maintenant un profil de sécurité favorable . Cet équilibre entre efficacité et sécurité en fait un candidat prometteur pour la prévention et le traitement de la maladie d'Alzheimer.
Propriétés
IUPAC Name |
N-(5-ethyl-2,4-dimethylphenyl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4S/c1-5-17-10-20(15(3)8-14(17)2)26-23-27-21(12-29-23)18-6-7-22(19(24)9-18)28-11-16(4)25-13-28/h6-13H,5H2,1-4H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEKUGNKKOGFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C)C)NC2=NC(=CS2)C3=CC(=C(C=C3)N4C=C(N=C4)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1304630-27-0 | |
| Record name | NGP 555 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1304630270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NGP-555 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XA7T7L527 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of NGP 555, and how does it impact amyloid beta (Aβ) levels?
A1: NGP 555 is a gamma-secretase modulator (GSM) that selectively targets the production of Aβ peptides. Unlike gamma-secretase inhibitors, which completely block the enzyme's activity, NGP 555 modulates gamma-secretase to shift the production of Aβ peptides away from the more amyloidogenic Aβ42 isoform towards shorter, less aggregation-prone isoforms. [, ] This modulation has been observed to lower Aβ42 levels in the cerebrospinal fluid (CSF) of both rodents and humans. [, ]
Q2: What evidence suggests that NGP 555 might be a promising therapeutic agent for Alzheimer's disease?
A2: Preclinical studies in rodent models of Alzheimer's disease have demonstrated that NGP 555 can reduce Aβ42 levels in the brain and CSF, prevent cognitive decline, and improve memory function. [] Furthermore, a Phase 1 clinical trial showed that NGP 555 was well-tolerated in humans and led to a dose-dependent reduction in CSF Aβ42 levels. [] These findings suggest that NGP 555 could potentially be a safe and effective treatment for Alzheimer's disease, although further research is needed to confirm its clinical benefits.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





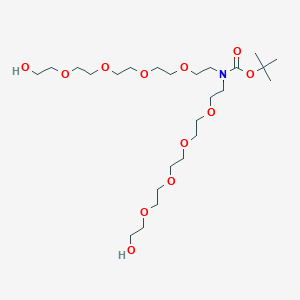
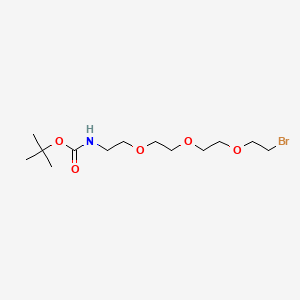
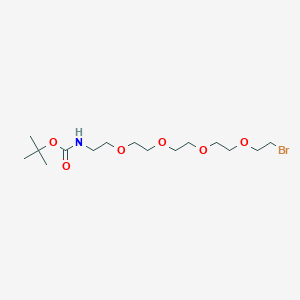


![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)
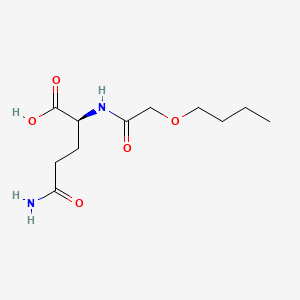
![(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B609486.png)

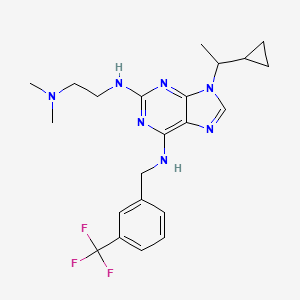
![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)
